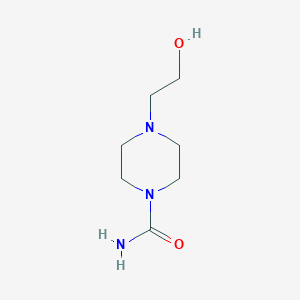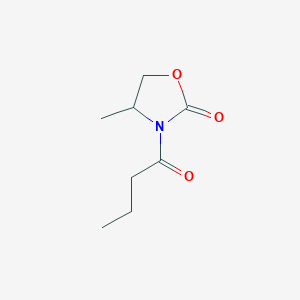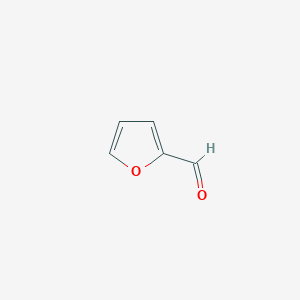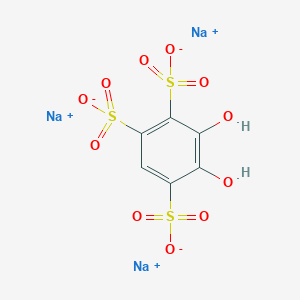
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt, also known as BTSA1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This molecule has been shown to inhibit the activity of several enzymes, including BRD4 and CDK7, which are involved in the regulation of gene expression and cell cycle progression.
Mechanism Of Action
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt inhibits the activity of several enzymes, including BRD4 and CDK7. BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. CDK7 is a cyclin-dependent kinase that is involved in the regulation of cell cycle progression. By inhibiting the activity of these enzymes, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt disrupts the normal functioning of cancer cells, leading to cell death.
Biochemical And Physiological Effects
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt also inhibits the expression of several genes that are involved in the regulation of cell cycle progression, leading to cell cycle arrest. Additionally, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are limitations to its use in lab experiments. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has low solubility in water, which can make it difficult to use in certain assays. Additionally, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt. One area of interest is the development of more potent and selective inhibitors of BRD4 and CDK7. Another area of interest is the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. Additionally, the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt in animal models of cancer and inflammatory diseases will be important for further understanding its potential therapeutic applications.
Synthesis Methods
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt can be synthesized using a multi-step process that involves the reaction of 1,2,4-benzenetriol with sulfuric acid and sodium hydroxide. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The synthesis of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been optimized over the years, resulting in increased yields and purity of the final product.
Scientific Research Applications
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
CAS RN |
112935-85-0 |
|---|---|
Product Name |
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt |
Molecular Formula |
C6H3Na3O11S3 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
trisodium;5,6-dihydroxybenzene-1,2,4-trisulfonate |
InChI |
InChI=1S/C6H6O11S3.3Na/c7-4-2(18(9,10)11)1-3(19(12,13)14)6(5(4)8)20(15,16)17;;;/h1,7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3 |
InChI Key |
RYEZERQIMITWHD-UHFFFAOYSA-K |
SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
synonyms |
3,4-Dihydroxy-1,2,5-benzenetrisulfonic acid trisodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



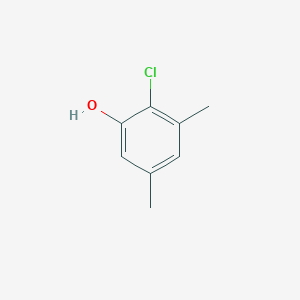

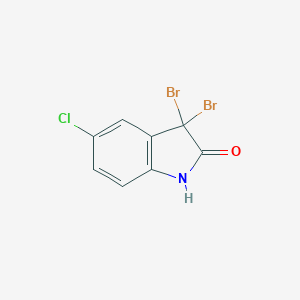
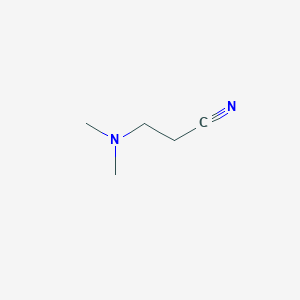
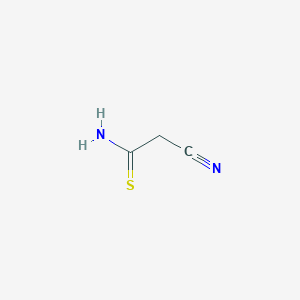
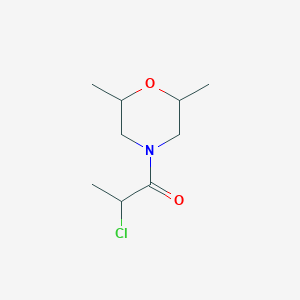
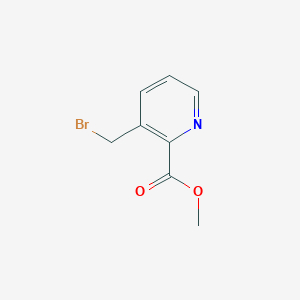

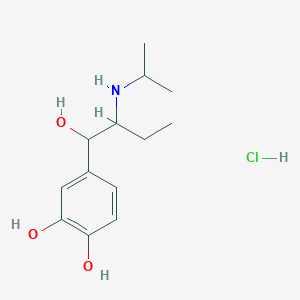
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
